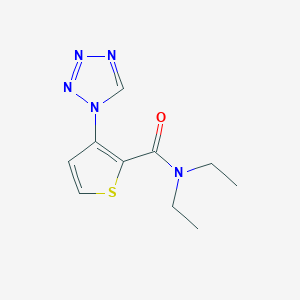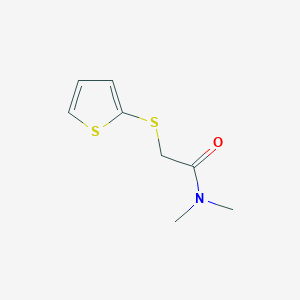
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide, also known as DTA-1, is a small molecule compound that has been the subject of scientific research in recent years. DTA-1 is a potent agonist of the glucocorticoid-induced tumor necrosis factor receptor (GITR), which is a member of the tumor necrosis factor receptor superfamily.
Wirkmechanismus
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide binds to the extracellular domain of GITR, leading to the recruitment of the TNF receptor-associated factor 2 (TRAF2) and the activation of downstream signaling pathways. This results in the activation of effector T cells and the suppression of Tregs, leading to enhanced immune responses against tumors and infectious agents.
Biochemical and Physiological Effects:
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has been shown to have potent anti-tumor effects in preclinical models of cancer. Treatment with N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide leads to the inhibition of tumor growth and the promotion of immune responses against tumors. N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has also been shown to have therapeutic potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In preclinical models of these diseases, N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has been shown to suppress the activity of Tregs and enhance the function of effector T cells, resulting in the inhibition of disease progression. N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has also been shown to have antiviral effects against influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide is its specificity for GITR, which allows for the selective modulation of immune responses. However, one of the limitations of N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide is its short half-life, which requires frequent dosing in preclinical studies. Additionally, the high cost of N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide may limit its use in large-scale studies.
Zukünftige Richtungen
For research on N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide include the development of more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, the use of N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide in combination with other immunomodulatory agents may enhance its therapeutic potential in the treatment of cancer and autoimmune diseases. Finally, the use of N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide as a vaccine adjuvant may enhance the efficacy of vaccines against infectious agents.
Synthesemethoden
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide can be synthesized using a simple two-step process. The first step involves the synthesis of 3-(tetrazol-1-yl)thiophene-2-carboxylic acid, which is achieved by reacting 3-bromothiophene-2-carboxylic acid with sodium azide. The second step involves the reaction of 3-(tetrazol-1-yl)thiophene-2-carboxylic acid with diethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has been the subject of scientific research due to its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and infectious diseases. N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide has been shown to activate GITR, which is expressed on regulatory T cells (Tregs) and effector T cells. Activation of GITR by N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide leads to the suppression of Tregs and the enhancement of effector T cell function, resulting in the inhibition of tumor growth and the promotion of immune responses against infectious agents.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(tetrazol-1-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-3-14(4-2)10(16)9-8(5-6-17-9)15-7-11-12-13-15/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENURJKMHJELEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CS1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)

![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)